3,3,6,6-tetramethyl-10-octyl-9-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetramethyl-10-octyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This particular compound is characterized by its unique structural features, including multiple methyl and phenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6,6-tetramethyl-10-octyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves a multi-component reaction. One common method includes the condensation of aromatic aldehydes with 5,5-dimethylcyclohexane-1,3-dione and primary arylamines. This reaction is often carried out under reflux conditions at approximately 70°C without the need for a catalyst .
Industrial Production Methods: In industrial settings, the synthesis may be optimized using microwave-assisted organic synthesis techniques. This approach offers advantages such as higher yields, shorter reaction times, and eco-friendly conditions . The use of microwave irradiation can significantly reduce the reaction time and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3,3,6,6-Tetramethyl-10-octyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and octyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted acridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,6,6-Tetramethyl-10-octyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,3,6,6-tetramethyl-10-octyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also interacts with enzymes and proteins, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target of the compound .
Comparison with Similar Compounds
- 3,3,6,6-Tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione
- 3,3,6,6-Tetramethyl-9-phenyl-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene
Uniqueness: 3,3,6,6-Tetramethyl-10-octyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is unique due to its octyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and interaction with biological membranes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C31H43NO2 |
---|---|
Molecular Weight |
461.7 g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-10-octyl-9-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C31H43NO2/c1-6-7-8-9-10-14-17-32-23-18-30(2,3)20-25(33)28(23)27(22-15-12-11-13-16-22)29-24(32)19-31(4,5)21-26(29)34/h11-13,15-16,27H,6-10,14,17-21H2,1-5H3 |
InChI Key |
WIAUBWCQWOQWJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(C(C3=C1CC(CC3=O)(C)C)C4=CC=CC=C4)C(=O)CC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.